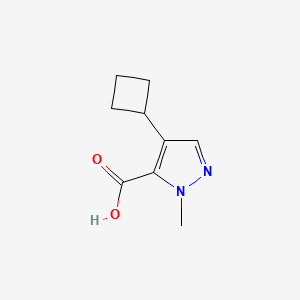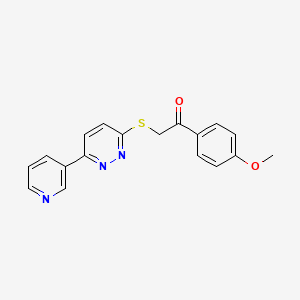
4-(3-Methylpyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Methylpyrrolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1291893-97-4 . It has a molecular weight of 205.26 and its IUPAC name is 4-(3-methyl-1-pyrrolidinyl)benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) . This indicates that the compound has a pyrrolidine ring attached to a benzoic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact boiling point is not mentioned in the search results. The molecular formula is C12H15NO2 .Scientific Research Applications
Antibacterial Properties
4-(3-Methylpyrrolidin-1-yl)benzoic acid has demonstrated antibacterial activity. Researchers have explored its effects on biofilm growth inhibition and eradication. Effective compounds like this one can combat persistent bacterial strains more efficiently than positive controls . Further studies have shown that this compound can protect the nematode Caenorhabditis elegans from bacterial infections .
Antimicrobial Activity
Hydrazone derivatives of 4-(3-methylpyrrolidin-1-yl)benzoic acid exhibit antimicrobial properties. These derivatives have been tested against various bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) strains. Notably, some derivatives showed no activity (NA) at concentrations up to 50 μg/mL .
Fatty Acid Biosynthesis (FAB) Inhibition
CRISPRi studies have identified 4-(3-methylpyrrolidin-1-yl)benzoic acid as an inhibitor of fatty acid biosynthesis (FAB). Understanding its role in FAB pathways provides valuable insights for drug development and metabolic regulation .
Membrane Permeability Studies
Researchers have employed various techniques to assess the compound’s impact on membrane permeability. These studies contribute to our understanding of its mode of action and potential therapeutic applications .
Molecular Modeling and Docking Analysis
Docking analysis has been used to explore the interactions between 4-(3-methylpyrrolidin-1-yl)benzoic acid and specific molecular targets. Such computational approaches help predict binding affinities and guide drug design .
Chemical Synthesis and Derivatives
Exploring chemical modifications and synthesizing derivatives of this compound can lead to novel analogs with improved properties. Researchers continue to investigate its structure-activity relationships (SAR) to optimize its biological effects .
Safety and Hazards
properties
IUPAC Name |
4-(3-methylpyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILPNYGUYVPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpyrrolidin-1-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2698333.png)
![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)
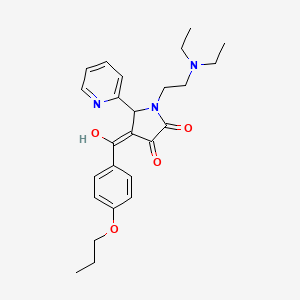
![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)

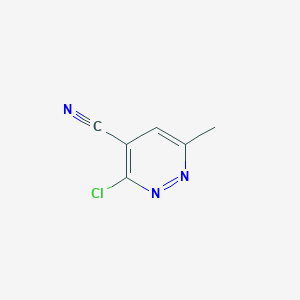

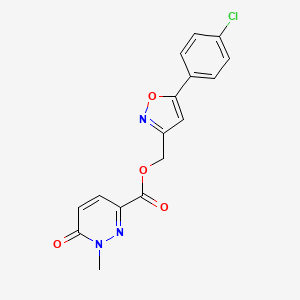
![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)
![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)
